molecular formula C14H15FN2O6 B8748898 Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate

Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate

Cat. No.: B8748898
M. Wt: 326.28 g/mol
InChI Key: FYCUKIFAMXNOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate is a useful research compound. Its molecular formula is C14H15FN2O6 and its molecular weight is 326.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15FN2O6

Molecular Weight

326.28 g/mol

IUPAC Name

diethyl 2-[(4-fluoro-3-nitroanilino)methylidene]propanedioate

InChI

InChI=1S/C14H15FN2O6/c1-3-22-13(18)10(14(19)23-4-2)8-16-9-5-6-11(15)12(7-9)17(20)21/h5-8,16H,3-4H2,1-2H3

InChI Key

FYCUKIFAMXNOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g of 4-fluoro-3-nitroaniline and 69 g of ethoxymethylene malonic acid-diethyl ester were heated for 3 hours to 120° C. The mixture was added to n-hexane, stirred for 2 hours, and the crystalline material was suctioned off and dried in a vacuum at room temperature. 93 g of N-(4-fluoro-3-nitrophenyl)-aminomethylene malonic acid diethyl ester is obtained. The latter is added in 3 portions of 31 g to respectively 150 ml of a mixture that consists of 26.5% diphenyl and 73.5% diphenyl ether (DOWTHERM A⊕) that is preheated to 260° C., and it is stirred for 30 minutes at this temperature. After cooling, it is diluted with 500 ml of n-hexane, and the precipitate is suctioned off. A total of 64 g of a mixture of 1,4-dihydro-6-fluoro-5-nitro-4-oxo-quinoline-3-carboxylic acid ethyl ester and 1,4-dihydro-6-fluoro-7-nitro-4-oxo-quinoline-3-carboxylic acid-ethyl ester is obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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